N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

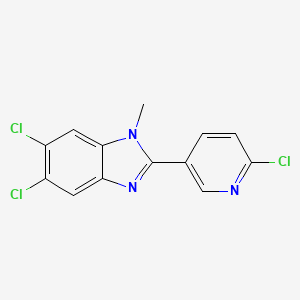

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 . The compound is solid in its physical form .

Molecular Structure Analysis

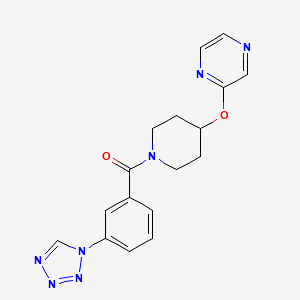

The molecular structure of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide consists of a thiazole ring attached to a phenyl group and a benzohydrazide group . The InChI code for the compound is 1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) .Physical And Chemical Properties Analysis

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a solid compound . Its melting point is reported to be 247 ºC . The compound has a molecular weight of 295.365 g/mol .Applications De Recherche Scientifique

Anticancer Properties

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide exhibits promising anticancer potential. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). By targeting specific signaling pathways, this compound may serve as a valuable lead for developing novel chemotherapeutic agents .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Studies suggest that N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide possesses anti-inflammatory properties. It may modulate inflammatory mediators and suppress excessive immune responses. Researchers explore its potential for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antibacterial and Antifungal Effects

The 1,3-thiazole moiety in this compound contributes to its antimicrobial activity. N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has demonstrated inhibitory effects against both bacteria and fungi. Researchers investigate its use as a potential antibiotic or antifungal agent .

SHP1 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a critical regulator of cell signaling pathways. N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has been studied as an SHP1 inhibitor. By modulating SHP1 activity, it may impact cellular processes related to cancer, immune response, and inflammation .

Organic Synthesis and Medicinal Chemistry

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide serves as a valuable building block in organic synthesis. Medicinal chemists use it to create structurally diverse compounds with potential pharmacological activities. Its versatility makes it an attractive scaffold for drug discovery .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.

Mode of Action

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide interacts with COX, potentially inhibiting its activity . This inhibition could lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain.

Biochemical Pathways

The compound’s interaction with COX affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX, N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can disrupt this pathway, leading to downstream effects such as reduced inflammation.

Result of Action

The molecular and cellular effects of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX and disrupting the production of prostaglandins, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

Propriétés

IUPAC Name |

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXTWGIWRHQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)

![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)

![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)